

Application Notes and Protocols: 5-Bromonicotinamide Combination Therapy with Cisplatin

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Compound of Interest

Compound Name: 5-Bromonicotinamide

Cat. No.: B182952

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Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1] However, intrinsic and acquired resistance, along with significant side effects, often limit its clinical efficacy.[1][2] A promising strategy to overcome these limitations is the combination of cisplatin with agents that target DNA damage repair pathways.

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted therapies that disrupt the repair of single-strand DNA breaks.[3][4] In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during replication, a phenomenon known as synthetic lethality.[5] Furthermore, PARP inhibitors have been shown to potentiate the effects of DNA-damaging agents like cisplatin, irrespective of the cell's HRR status, by preventing the repair of cisplatin-induced DNA lesions.[3][6][7]

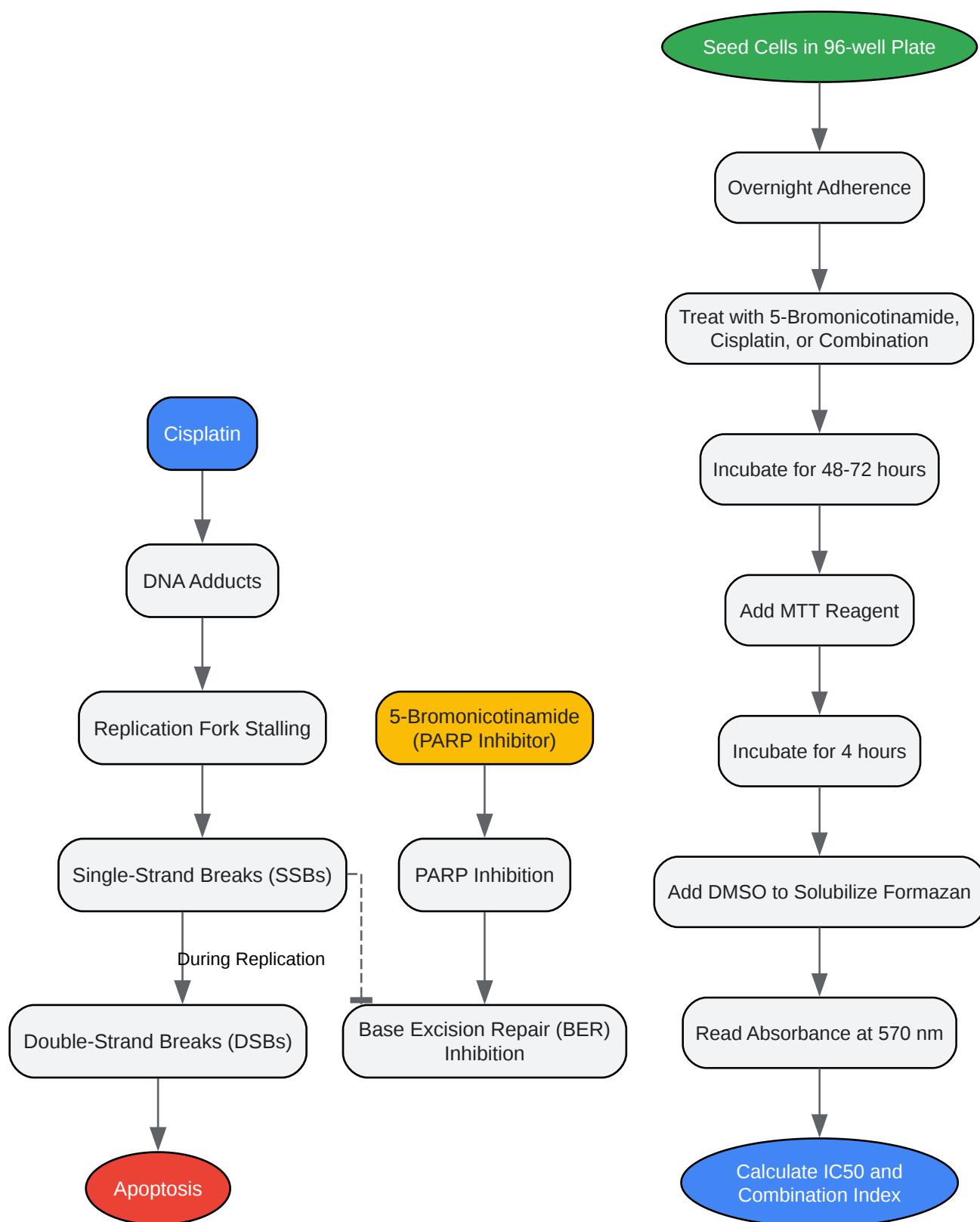
5-Bromonicotinamide, a derivative of nicotinamide (a known PARP inhibitor), is investigated here as a potential PARP inhibitor for combination therapy with cisplatin.[8] These application notes provide a comprehensive overview of the rationale, experimental protocols, and data

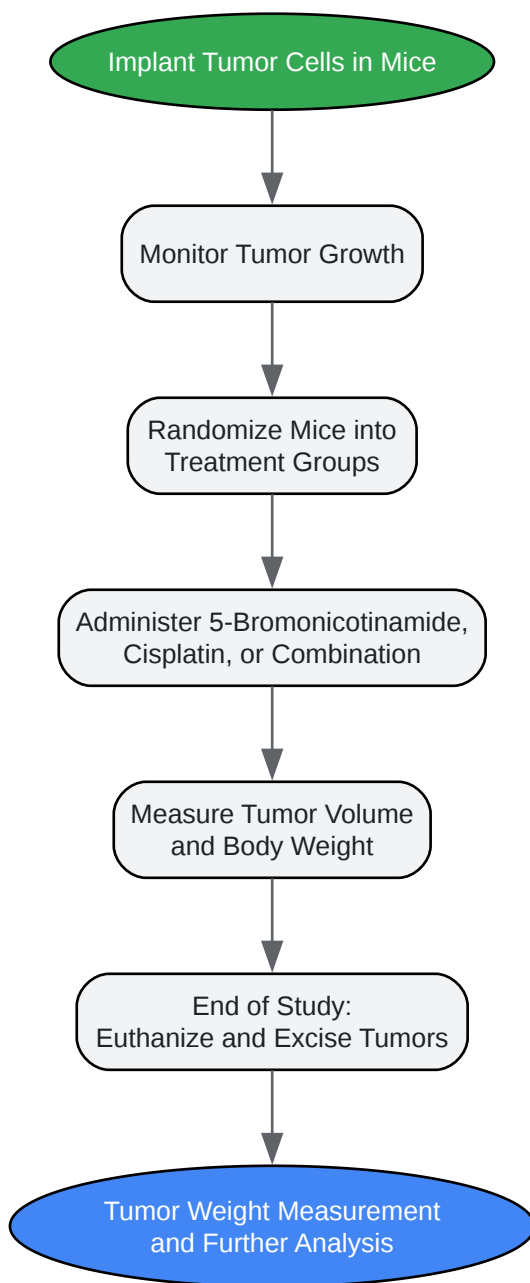
interpretation for studying the synergistic effects of **5-Bromonicotinamide** and cisplatin in cancer models.

Mechanism of Action: A Synergistic Approach

The combination of **5-Bromonicotinamide** and cisplatin is predicated on a synergistic interaction that enhances cancer cell death. Cisplatin induces DNA adducts, leading to replication fork stalling and the formation of single-strand breaks.[1] PARP enzymes, particularly PARP1, are crucial for the repair of these breaks through the base excision repair (BER) pathway.[3][4]

5-Bromonicotinamide, acting as a PARP inhibitor, is hypothesized to block this repair process. The unrepaired single-strand breaks are then converted into more lethal double-strand breaks during DNA replication.[3] In cancer cells, particularly those with underlying DNA repair deficiencies, this accumulation of complex DNA damage overwhelms the cellular repair capacity, triggering apoptotic cell death.[3][6]





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